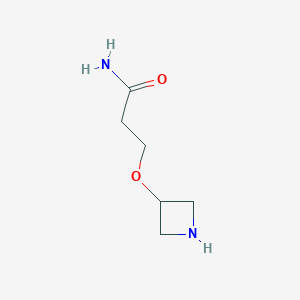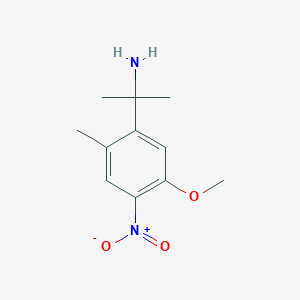![molecular formula C11H21FN2O2 B13060667 tert-ButylN-[(3R,4S)-4-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B13060667.png)
tert-ButylN-[(3R,4S)-4-fluoropiperidin-3-yl]-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-ButylN-[(3R,4S)-4-fluoropiperidin-3-yl]-N-methylcarbamate is a chemical compound with the molecular formula C11H22FN2O2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of a fluorine atom and a carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-ButylN-[(3R,4S)-4-fluoropiperidin-3-yl]-N-methylcarbamate typically involves the reaction of a piperidine derivative with tert-butyl chloroformate and a fluorinating agent. The reaction is carried out under controlled conditions to ensure the correct stereochemistry of the product. The process generally involves:
Starting Material: A piperidine derivative with the desired stereochemistry.
Reagents: tert-Butyl chloroformate, a fluorinating agent (such as diethylaminosulfur trifluoride), and a base (such as triethylamine).
Reaction Conditions: The reaction is typically carried out at low temperatures to prevent side reactions and to maintain the integrity of the stereochemistry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the increased volume of reagents and solvents.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Ensuring the product meets the required specifications through rigorous testing and analysis.
Analyse Des Réactions Chimiques
Types of Reactions
tert-ButylN-[(3R,4S)-4-fluoropiperidin-3-yl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluorine atom or the carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
tert-ButylN-[(3R,4S)-4-fluoropiperidin-3-yl]-N-methylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-ButylN-[(3R,4S)-4-fluoropiperidin-3-yl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-ButylN-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate
- tert-ButylN-[(3R,4S)-4-methylpiperidin-3-yl]carbamate
- tert-ButylN-[(3R,4S)-4-aminopiperidin-3-yl]carbamate
Uniqueness
tert-ButylN-[(3R,4S)-4-fluoropiperidin-3-yl]-N-methylcarbamate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Propriétés
Formule moléculaire |
C11H21FN2O2 |
|---|---|
Poids moléculaire |
232.29 g/mol |
Nom IUPAC |
tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]-N-methylcarbamate |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-7-13-6-5-8(9)12/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |
Clé InChI |
JDXULPYBAYEORK-DTWKUNHWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N(C)[C@@H]1CNCC[C@@H]1F |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C1CNCCC1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzohydrazide](/img/structure/B13060591.png)
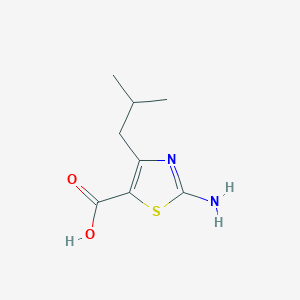
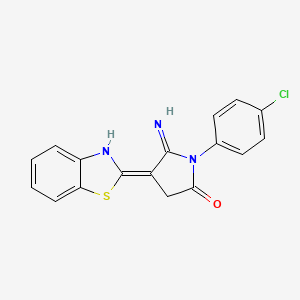
![(2S)-2-[[4-[[2-(1-carboxyethylamino)-4-oxo-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13060614.png)

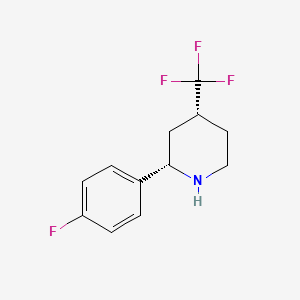
![7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13060635.png)
![Tert-butyl7-aza-bicyclo[2.2.1]heptan-2-ylmethylcarbamate](/img/structure/B13060641.png)
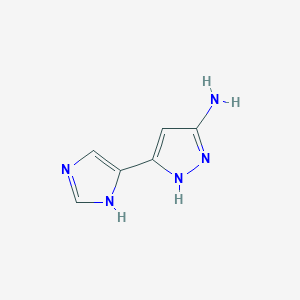
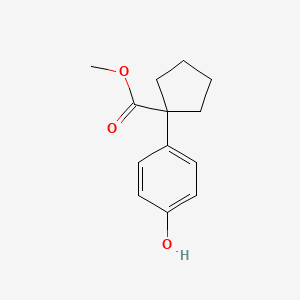
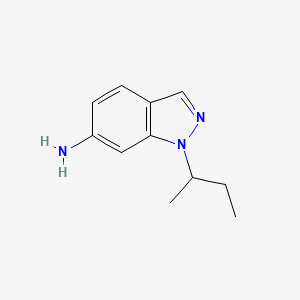
![(3AS,6aR)-octahydrocyclopenta[c]pyrrole-1-carbonitrile](/img/structure/B13060668.png)
